molecular formula C17H23ClO3S B1326051 Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate CAS No. 951887-01-7

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate

Cat. No. B1326051
M. Wt: 342.9 g/mol
InChI Key: JDDUAKVCGRQAIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate carboxylic acid or its derivative with an alcohol under esterification conditions. The presence of the chloro and methylthio substituents on the phenyl ring suggests that a suitable precursor would be used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbonyl group, an ether group, and a phenyl ring. The chloro and methylthio substituents on the phenyl ring would likely influence the electronic properties of the molecule .


Chemical Reactions Analysis

As an ester, this compound could undergo reactions such as hydrolysis, reduction, and transesterification. The presence of the chloro and methylthio substituents on the phenyl ring could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an ester, it would likely be polar and could potentially form hydrogen bonds. The presence of the chloro and methylthio substituents could also influence its properties .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate and similar compounds have been a subject of interest in synthetic chemistry, primarily focusing on the synthesis of complex molecules and analyzing their molecular structures:

  • Synthesis through Reaction of Chlorodithioformates :

    • Ethyl and phenyl chlorodithioformate were reacted with Grignard reagents, including phenylmagnesium bromide and p-tolylmagnesium bromide, to produce substituted thioketones. This reaction showcased the synthesis of complex organic compounds using chlorodithioformates, which could be structurally related to Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate (Larsson & Lawesson, 2010).
  • Biosynthesis for Chiral Drugs :

    • The compound was used in a study that identified a new NADH-dependent carbonyl reductase capable of efficiently reducing a similar e-ketoester, ethyl 8-chloro-6-oxooctanoate (ECOO), to its hydroxy ester form. This chiral precursor is vital for synthesizing (R)-α-lipoic acid, indicating the compound's role in producing chiral drugs (Chen et al., 2014).
  • Crystal and Molecular Structure Characterization :

    • Various compounds with structures similar to Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate were synthesized and characterized using advanced techniques like NMR, mass spectral analysis, and X-ray diffraction studies. These studies contribute to understanding the molecular structure, stability, and interactions of complex organic compounds (Achutha et al., 2017).

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, and investigating its physical and chemical properties in more detail. If it’s intended for use in a biological context, studies could also be conducted to understand its mechanism of action and potential therapeutic effects .

properties

IUPAC Name

ethyl 8-(2-chloro-4-methylsulfanylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO3S/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(22-2)12-15(14)18/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDUAKVCGRQAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate

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